PKR Inhibitor, Negative Control
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Overview
Description
This compound is an inactive structural analog of RNA-dependent protein kinase inhibitors and serves as a negative control in various experimental setups . It is particularly useful in studies involving phosphorylation and dephosphorylation processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PKR inhibitor, negative control, involves the preparation of an oxindole compound. The general synthetic route includes the following steps:
Formation of the oxindole core: This is typically achieved through a cyclization reaction involving an appropriate precursor.
Substitution reactions: Various substituents are introduced to the oxindole core through substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound, follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Large quantities of the precursor materials are subjected to the cyclization and substitution reactions.
Scale-up purification: Industrial-scale purification methods, such as large-scale HPLC, are employed to achieve the desired purity levels.
Quality control: Rigorous quality control measures are implemented to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
The PKR inhibitor, negative control, primarily undergoes substitution reactions during its synthesis. It is designed to be inactive in inhibiting RNA-induced PKR autophosphorylation and does not participate in significant chemical reactions under experimental conditions .
Common Reagents and Conditions
Reagents: Common reagents used in the synthesis include various substituted anilines and isatins.
Major Products
The major product formed from these reactions is the this compound, which is characterized by its oxindole structure and specific substituents that render it inactive in PKR inhibition .
Scientific Research Applications
The PKR inhibitor, negative control, has several scientific research applications:
Phosphorylation and Dephosphorylation Studies: It is used as a control to study the effects of active PKR inhibitors on phosphorylation and dephosphorylation processes.
Neuroprotection Research: It has been shown to inhibit LK-induced neuronal death, exhibiting significant neuroprotective effects.
Biological Pathways Analysis: It helps in understanding the role of PKR in various cellular processes by serving as a negative control.
Mechanism of Action
The PKR inhibitor, negative control, does not exert any inhibitory effects on PKR. It is designed to be inactive in inhibiting RNA-induced PKR autophosphorylation and does not compete with ATP. This inactivity makes it an ideal negative control in experiments aimed at studying the effects of active PKR inhibitors .
Comparison with Similar Compounds
Similar Compounds
PKR Inhibitor: An active compound that inhibits PKR activity.
Imidazolo-oxindole PKR inhibitor: Another active PKR inhibitor with a different structural scaffold.
Uniqueness
The uniqueness of the PKR inhibitor, negative control, lies in its inactivity. Unlike active PKR inhibitors, it does not inhibit PKR activity, making it an essential tool for distinguishing the specific effects of active inhibitors in experimental setups .
Properties
Molecular Formula |
C15H8Cl3NO2 |
---|---|
Molecular Weight |
340.6 g/mol |
IUPAC Name |
(3Z)-5-chloro-3-[(3,5-dichloro-4-hydroxyphenyl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C15H8Cl3NO2/c16-8-1-2-13-9(6-8)10(15(21)19-13)3-7-4-11(17)14(20)12(18)5-7/h1-6,20H,(H,19,21)/b10-3- |
InChI Key |
ZJFMARHFPUZEKI-KMKOMSMNSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1Cl)/C(=C/C3=CC(=C(C(=C3)Cl)O)Cl)/C(=O)N2 |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CC3=CC(=C(C(=C3)Cl)O)Cl)C(=O)N2 |
Origin of Product |
United States |
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